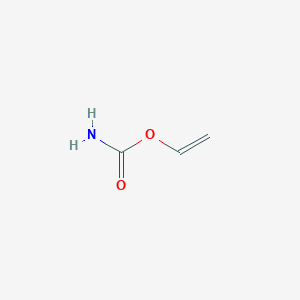

Vinyl carbamate

Description

This compound is a carbamate ester.

Properties

IUPAC Name |

ethenyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2-6-3(4)5/h2H,1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLANIHJQRZTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021433 | |

| Record name | Vinyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl carbamate is a white crystalline solid. (NTP, 1992) | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Moderately soluble (NTP, 1992) | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15805-73-9 | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15805-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y2431GOM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

129 to 131 °F (NTP, 1992) | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Vinyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl carbamate (B1207046), a reactive chemical intermediate, holds significance in organic synthesis and toxicology. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and metabolic fate. Detailed experimental protocols for key synthetic methodologies are presented, alongside tabulated quantitative data for easy reference. Furthermore, this document elucidates the metabolic activation pathway of vinyl carbamate leading to DNA adduct formation and outlines a typical workflow for assessing its carcinogenicity, visualized through Graphviz diagrams. This guide is intended to be a valuable resource for researchers in organic chemistry, toxicology, and drug development.

Introduction

This compound (ethenyl carbamate) is an organic compound with the chemical formula C₃H₅NO₂. It is a white crystalline solid and is recognized for its role as a potent promutagen and carcinogen.[1][2] Its structure, featuring both a vinyl group and a carbamate moiety, makes it a versatile precursor in the synthesis of various organic molecules and polymers.[3] However, its high reactivity and toxicity necessitate careful handling and a thorough understanding of its chemical behavior.

The carbamate group is a key structural motif in many approved drugs and prodrugs, often used as a stable surrogate for peptide bonds.[4] While this compound itself is not a therapeutic agent, the study of its synthesis and reactivity provides valuable insights for the development of novel carbamate-containing compounds with potential pharmacological applications. This guide aims to provide a detailed technical overview of this compound, focusing on its synthesis and properties relevant to research and development.

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid with moderate solubility in water.[5] A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ethenyl carbamate | [5] |

| CAS Number | 15805-73-9 | [6] |

| Molecular Formula | C₃H₅NO₂ | [5] |

| Molecular Weight | 87.08 g/mol | [5] |

| Melting Point | 52-54 °C (126-129 °F) | [5][6] |

| Appearance | White to off-white solid | [6] |

| Solubility | Moderately soluble in water. Soluble in Dichloromethane, DMSO. | [5][6] |

| SMILES | C=COC(=O)N | [5] |

| InChIKey | LVLANIHJQRZTPY-UHFFFAOYSA-N | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Peak Assignments | Reference(s) |

| ¹H NMR | Predicted δ (ppm): ~7.0-7.2 (dd, 1H, -O-CH=), ~4.5-4.8 (dd, 1H, =CH₂ cis), ~4.2-4.5 (dd, 1H, =CH₂ trans), ~4.0-5.0 (br s, 2H, -NH₂) | General NMR chemical shift knowledge.[4][7] |

| ¹³C NMR | Predicted δ (ppm): ~155-160 (C=O), ~140-145 (-O-CH=), ~90-95 (=CH₂) | General ¹³C NMR chemical shift knowledge.[8][9] |

| FTIR | ν (cm⁻¹): ~3400-3300 (N-H stretch), ~3100-3000 (C-H stretch, vinyl), ~1730-1700 (C=O stretch, carbamate), ~1640 (C=C stretch, vinyl), ~1250 (C-O stretch) | General IR frequency knowledge.[10][11][12][13] |

| Mass Spec. | m/z: 87 (M⁺), fragments corresponding to loss of NH₂, C=O, OCH=CH₂ | General fragmentation patterns.[14][15][16][17][18] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages. The most common methods are detailed below.

From Vinyl Chloroformate and Ammonia (B1221849)

This is the most direct method for the synthesis of this compound, involving the reaction of vinyl chloroformate with ammonia. Vinyl chloroformate is a highly reactive and toxic reagent and must be handled with extreme caution.

Reaction Scheme:

Experimental Protocol:

-

Materials: Vinyl chloroformate, anhydrous ammonia, anhydrous diethyl ether.

-

Procedure:

-

A solution of vinyl chloroformate in anhydrous diethyl ether is cooled to 0 °C in a three-necked flask equipped with a stirrer, a gas inlet tube, and a condenser.

-

Anhydrous ammonia gas is bubbled through the stirred solution at a slow rate. The reaction is exothermic and the temperature should be maintained at 0-5 °C.

-

Ammonium (B1175870) chloride precipitates as a white solid. The reaction is monitored by TLC until the vinyl chloroformate is consumed.

-

The reaction mixture is filtered to remove the ammonium chloride precipitate.

-

The ethereal solution is washed with cold water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

-

Yield: Moderate to good.

Two-Step Synthesis from 2-Chloroethyl Chloroformate

This method avoids the direct use of vinyl chloroformate in the final step and proceeds via a 2-chloroethyl carbamate intermediate.

Reaction Scheme:

Step 1: Cl-CH₂CH₂-O-CO-Cl + 2 NH₃ → Cl-CH₂CH₂-O-CO-NH₂ + NH₄Cl Step 2: Cl-CH₂CH₂-O-CO-NH₂ + Base → CH₂=CH-O-CO-NH₂ + Base·HCl

Experimental Protocol:

-

Materials: 2-Chloroethyl chloroformate, anhydrous ammonia, a strong non-nucleophilic base (e.g., potassium tert-butoxide), anhydrous diethyl ether, tert-butanol (B103910).

-

Procedure:

-

Step 1: Synthesis of 2-Chloroethyl Carbamate:

-

A solution of 2-chloroethyl chloroformate in anhydrous diethyl ether is reacted with anhydrous ammonia as described in section 3.1.

-

After workup, the 2-chloroethyl carbamate is isolated.

-

-

Step 2: Dehydrochlorination:

-

The 2-chloroethyl carbamate is dissolved in a suitable solvent such as tert-butanol.

-

A solution of a strong base, such as potassium tert-butoxide, in tert-butanol is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred for several hours and monitored by TLC.

-

Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude this compound is purified by column chromatography or recrystallization.

-

-

Yield: Moderate.

Ruthenium-Catalyzed Synthesis from Acetylene (B1199291) and Carbon Dioxide

This method represents a more atom-economical and "greener" approach to vinyl carbamates, utilizing readily available starting materials.

Reaction Scheme:

(Note: This scheme shows the synthesis of a substituted this compound. For the parent this compound, R would be H, which can be challenging under these conditions.)

Experimental Protocol (General):

-

Materials: Acetylene gas, carbon dioxide, a secondary amine (for substituted vinyl carbamates), a suitable ruthenium catalyst (e.g., a ruthenium-phosphine complex), and a high-pressure reactor.[19][20][21][22]

-

Procedure:

-

A high-pressure reactor is charged with the ruthenium catalyst and a solvent.

-

The amine is added to the reactor.

-

The reactor is sealed, purged with carbon dioxide, and then pressurized with a mixture of acetylene and carbon dioxide.

-

The reaction mixture is heated and stirred for a specified period.

-

After cooling and venting the gases, the reaction mixture is worked up by removing the solvent and purifying the product by chromatography.

-

Yield: Variable, depending on the catalyst and reaction conditions.

Reactivity and Stability

This compound is a moderately stable compound but can undergo polymerization, especially in the presence of initiators or upon heating. As a carbamate ester, it is susceptible to hydrolysis under acidic or basic conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][23]

Metabolic Pathway and Carcinogenicity

This compound is a known carcinogen, and its toxicity is attributed to its metabolic activation to a reactive epoxide intermediate, this compound epoxide.[24][25] This metabolic activation is primarily mediated by cytochrome P450 enzymes in the liver. The resulting epoxide is a potent electrophile that can react with nucleophilic sites on macromolecules, including DNA, to form covalent adducts. These DNA adducts can lead to mutations and initiate the process of carcinogenesis.

Metabolic Activation and DNA Adduct Formation

The following diagram illustrates the metabolic activation pathway of this compound and its subsequent reaction with DNA.

Experimental Workflow for Carcinogenicity Testing

The assessment of the carcinogenic potential of a chemical like this compound typically follows a structured workflow involving a series of in vitro and in vivo studies.

Applications in Research and Drug Development

Despite its toxicity, this compound serves as a valuable research tool. It is used in animal models to induce tumors, providing a means to study the mechanisms of carcinogenesis and to evaluate the efficacy of potential chemotherapeutic agents.[3]

The chemistry of vinyl carbamates is also relevant to drug development. The carbamate functional group is present in numerous pharmaceutical compounds, and understanding the synthesis and reactivity of simple carbamates like this compound can inform the design of more complex drug molecules.[4] The vinyl group can also be a handle for further functionalization or polymerization.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. It is a suspected carcinogen and mutagen. All waste containing this compound should be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and properties of this compound. The detailed experimental protocols, tabulated data, and visualizations of its metabolic pathway and carcinogenicity testing workflow are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. A thorough understanding of the chemistry and biology of this compound is essential for its safe handling and for leveraging its properties in scientific research.

References

- 1. scbt.com [scbt.com]

- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 3. Vinyl carbonates, vinyl carbamates, and related monomers: synthesis, polymerization, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 5. This compound | C3H5NO2 | CID 27492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. 9-Vinylcarbazole(1484-13-5) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. scienceready.com.au [scienceready.com.au]

- 17. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]

- 18. whitman.edu [whitman.edu]

- 19. researchgate.net [researchgate.net]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Ruthenium-catalyzed synthesis of vinylamides at low acetylene pressure - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis of a vinyl chloride monomer via acetylene hydrochlorination with a ruthenium-based N-heterocyclic carbene complex catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 23. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 24. This compound epoxide | C3H5NO3 | CID 108032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Synthesis and properties of this compound epoxide, a possible ultimate electrophilic and carcinogenic metabolite of this compound and ethyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Vinyl Carbamate: A Critical Metabolite in the Genotoxicity of Ethyl Carbamate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl carbamate (B1207046) (urethane) is a known carcinogen found in fermented foods and alcoholic beverages. Its carcinogenicity is not direct but is mediated through metabolic activation to genotoxic metabolites. A key intermediate in this pathway is vinyl carbamate, a significantly more potent carcinogen than its parent compound. This technical guide provides a comprehensive overview of the formation of this compound from ethyl carbamate, its subsequent metabolic fate, the mechanisms of its genotoxicity, and the experimental methodologies used to study these processes. The information is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and cancer research.

Biotransformation of Ethyl Carbamate to this compound

The primary pathway for the metabolic activation of ethyl carbamate to a carcinogenic species involves its oxidation to this compound.[1][2][3] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1.[1][3][4][5]

The Role of Cytochrome P450 2E1 (CYP2E1)

CYP2E1 is a key enzyme in the metabolism of many xenobiotics, including ethanol.[3][6] In the case of ethyl carbamate, CYP2E1 catalyzes the desaturation of the ethyl group to form this compound.[3] This enzymatic conversion is considered a critical step in the activation of ethyl carbamate to its ultimate carcinogenic form.[1][7] Human liver microsomes have been shown to effectively catalyze the oxidation of ethyl carbamate to this compound, indicating that this pathway is relevant in humans.[1][7]

Further Metabolism to this compound Epoxide

Following its formation, this compound is rapidly oxidized, again by CYP2E1, to this compound epoxide.[1][3][5][8] This epoxide is a highly reactive electrophile that can covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to the formation of adducts.[5][8][9][10] The formation of DNA adducts by this compound epoxide is widely considered to be the initiating event in the carcinogenicity of ethyl carbamate.[2][11][12]

Genotoxicity of this compound

This compound is a potent genotoxic agent, exhibiting significantly greater activity than ethyl carbamate in a variety of assays.[2][13][14] Its genotoxicity is a direct consequence of the formation of the reactive this compound epoxide and its subsequent interaction with DNA.

Formation of DNA Adducts

This compound epoxide reacts with DNA to form several types of adducts, most notably etheno adducts.[11][15] The major adducts identified are 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC), along with N²,3-ethenoguanine (εG).[11][16][17] These adducts are miscoding lesions that can lead to mutations during DNA replication if not repaired by cellular DNA repair mechanisms.[12]

Mutagenicity and Clastogenicity

The formation of DNA adducts by this compound leads to various genotoxic outcomes, including gene mutations and chromosomal damage.[2][18] this compound has been shown to be mutagenic in bacterial systems (in the presence of metabolic activation) and in in vivo studies with transgenic mice.[14][18] It is also a potent inducer of sister chromatid exchanges (SCEs) and chromosomal aberrations in mammalian cells.[2][13]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on ethyl carbamate and this compound.

Table 1: Comparative Genotoxicity of Ethyl Carbamate and this compound

| Genetic Endpoint | Test System | Ethyl Carbamate (EC) Activity | This compound (VC) Activity | Reference(s) |

| Sister Chromatid Exchange (SCE) | Chinese Hamster V-79 cells | Ineffective | Strong inducer (5-8 times baseline) | [2] |

| Gene Mutation (6-thioguanine resistance) | Chinese Hamster V-79 cells | Ineffective | Strong mutagen (dependent on S9 mix) | [2] |

| Lung Adenoma Induction | A/J Mice | Carcinogenic | 10 to 50 times more active than EC | [14] |

| Skin Tumor Initiation | Mice | Carcinogenic | 10 to 50 times more active than EC | [14] |

| In vivo Gene Mutation (cII transgene) | Transgenic Mice | Mutagenic at 500 & 1000 mg/kg | Mutagenic at 45, 60 & 75 mg/kg | [18] |

Table 2: DNA Adduct Levels in Mouse Lung

| Compound Administered | Mouse Strain | Adducts Detected | Relative Adduct Levels | Reference(s) |

| This compound | A/J and CD-1 | 1,N⁶-ethenodeoxyadenosine, 3,N⁴-ethenodeoxycytidine | ~70% higher than in C57BL/6 mice | [11][19] |

| This compound | C57BL/6 | 1,N⁶-ethenodeoxyadenosine, 3,N⁴-ethenodeoxycytidine | Lower than in A/J and CD-1 mice | [11][19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the genotoxicity of this compound. Below are outlines of key experimental protocols.

In Vitro Metabolism with Human Liver Microsomes

Objective: To determine the enzymatic conversion of ethyl carbamate to this compound.

Protocol:

-

Human liver microsomes are incubated with NADPH and various concentrations of ethyl carbamate.[1][7]

-

The reaction mixture is incubated at 37°C for a specified time.

-

The reaction is stopped, and the products are extracted.

-

The formation of this compound, 2-hydroxyethyl carbamate, and ethyl N-hydroxycarbamate is detected and quantified using gas chromatography/mass spectrometry (GC/MS) or high-performance liquid chromatography (HPLC) with radiolabeled substrates.[1][7]

Sister Chromatid Exchange (SCE) Assay

Objective: To assess the clastogenic potential of this compound.

Protocol:

-

Chinese hamster V-79 cells are cultured in the presence of bromodeoxyuridine (BrdU).

-

The cells are exposed to various concentrations of this compound, with and without an exogenous metabolic activation system (S9 mix).[2]

-

After treatment, the cells are cultured for two cell cycles.

-

Colcemid is added to arrest cells in metaphase.

-

The cells are harvested, fixed, and dropped onto microscope slides.

-

The chromosomes are differentially stained to visualize SCEs.

-

The number of SCEs per metaphase is scored.

³²P-Postlabeling Assay for DNA Adducts

Objective: To detect and quantify this compound-induced DNA adducts in vivo.

Protocol:

-

Mice are treated with this compound.

-

At various time points, DNA is isolated from target tissues (e.g., lung, liver).[11][19]

-

The DNA is enzymatically digested to deoxynucleoside 3'-monophosphates.

-

The adducted nucleotides are enriched and then labeled at the 5'-position with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).[11][19]

-

The adduct spots are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation of ethyl carbamate to its ultimate carcinogenic form.

Caption: A generalized workflow for assessing the genotoxicity of this compound.

Caption: The sequence of events from ethyl carbamate exposure to cancer.

Conclusion

The metabolic conversion of ethyl carbamate to this compound is a pivotal event in its mechanism of carcinogenicity. This compound is significantly more genotoxic than its precursor, primarily due to its efficient conversion to the highly reactive this compound epoxide, which readily forms pro-mutagenic DNA adducts. Understanding the enzymes involved, the nature of the DNA damage, and the methodologies to assess these effects is crucial for risk assessment and the development of potential mitigation strategies. This guide provides a foundational understanding of these core principles for professionals in the fields of toxicology and drug development.

References

- 1. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comparative genotoxicity studies of ethyl carbamate and related chemicals: further support for this compound as a proximate carcinogenic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isozyme-selective metabolism of ethyl carbamate by cytochrome P450 (CYP2E1) and carboxylesterase (hydrolase A) enzymes in murine liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic oxidation of ethyl carbamate to this compound and its role as an intermediate in the formation of 1,N6-ethenoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C3H5NO2 | CID 27492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. Tumorigenesis and genotoxicity of ethyl carbamate and this compound in rodent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound as a promutagen and a more carcinogenic analog of ethyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. This compound epoxide, a major strong electrophilic, mutagenic and carcinogenic metabolite of this compound and ethyl carbamate (urethane) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vivo mutagenicity of this compound and ethyl carbamate in lung and small intestine of F1 (Big Blue x A/J) transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Strain-related differences in bioactivation of this compound and formation of DNA adducts in lungs of A/J, CD-1, and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Reactivity of Vinyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl carbamates are a class of organic compounds characterized by the presence of a carbamate (B1207046) group attached to a vinyl moiety. This unique structural combination imparts a distinct reactivity profile, making them valuable intermediates in organic synthesis and subjects of interest in toxicology and drug development. Their propensity to undergo various transformations, including polymerization and metabolic activation, has led to their application in materials science and their identification as potent carcinogens. This technical guide provides a comprehensive overview of the chemical structure, reactivity, spectroscopic properties, and synthesis of vinyl carbamates, along with detailed experimental protocols and an examination of their role in biological systems.

Chemical Structure and Physicochemical Properties

The core structure of vinyl carbamate consists of a carbamate functional group (-NH-C(=O)O-) directly bonded to a vinyl group (-CH=CH₂). The general structure can be represented as R¹R²N-C(=O)O-CH=CH₂, where R¹ and R² can be hydrogen, alkyl, aryl, or other organic substituents. The parent compound, this compound, has the chemical formula C₃H₅NO₂ and a molecular weight of 87.08 g/mol .[1] It is a white crystalline solid with a melting point of 54-55 °C.

The reactivity of vinyl carbamates is largely dictated by the interplay between the electron-withdrawing carbamate group and the electron-rich vinyl group. The nitrogen lone pair of the carbamate can participate in resonance with the carbonyl group, influencing the electron density of the vinyl double bond.

Spectroscopic Characterization

The structure of vinyl carbamates can be elucidated using various spectroscopic techniques. The following tables summarize the characteristic spectral data for representative vinyl carbamates.

Table 1: ¹H and ¹³C NMR Spectral Data for Selected Vinyl Carbamates

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) |

| N-Phenyl this compound | CDCl₃ | δ 7.35-7.05 (m, 5H, Ar-H), 6.85 (dd, 1H, J=14.0, 6.5 Hz, -OCH=), 4.80 (d, 1H, J=14.0 Hz, =CH₂ trans), 4.50 (d, 1H, J=6.5 Hz, =CH₂ cis), 7.20 (br s, 1H, NH) | δ 152.5 (C=O), 141.0 (-OCH=), 137.5 (Ar-C), 129.0 (Ar-CH), 124.0 (Ar-CH), 119.0 (Ar-CH), 98.0 (=CH₂) |

| Benzyl (B1604629) this compound | CDCl₃ | δ 7.30-7.40 (m, 5H, Ar-H), 6.80 (dd, 1H, J=14.1, 6.4 Hz, -OCH=), 5.15 (s, 2H, -CH₂-), 4.75 (dd, 1H, J=14.1, 1.5 Hz, =CH₂ trans), 4.45 (dd, 1H, J=6.4, 1.5 Hz, =CH₂ cis), 5.30 (br s, 1H, NH) | δ 154.0 (C=O), 141.5 (-OCH=), 136.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 97.5 (=CH₂), 67.0 (-CH₂-) |

Note: Spectral data are representative and may vary slightly depending on the specific experimental conditions.

Table 2: IR and Mass Spectrometry Data for Selected Vinyl Carbamates

| Compound | IR Absorption Frequencies (ν, cm⁻¹) | Mass Spectrometry (EI) m/z (Relative Intensity) |

| N-Ethyl this compound | 3320 (N-H stretch), 3100 (=C-H stretch), 2980 (C-H stretch), 1710 (C=O stretch), 1645 (C=C stretch), 1530 (N-H bend), 1240 (C-O stretch) | 115 (M⁺, 15), 86 ([M-C₂H₅]⁺, 20), 72 ([M-C₂H₃O]⁺, 100), 44 ([C₂H₅N]⁺, 40) |

| Benzyl this compound | 3310 (N-H stretch), 3090 (=C-H stretch), 3030 (Ar C-H stretch), 1705 (C=O stretch), 1648 (C=C stretch), 1535 (N-H bend), 1230 (C-O stretch) | 177 (M⁺, 5), 108 ([C₇H₈O]⁺, 90), 91 ([C₇H₇]⁺, 100), 79 ([C₆H₇]⁺, 30), 44 ([CH₂O]⁺, 25) |

Synthesis of Vinyl Carbamates

Several synthetic routes have been developed for the preparation of vinyl carbamates. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

From Vinyl Chloroformate

A common and versatile method involves the reaction of vinyl chloroformate with a primary or secondary amine. Vinyl chloroformate itself can be synthesized from the reaction of phosgene (B1210022) with acetaldehyde.[2]

Experimental Protocol: Synthesis of N-Phenyl this compound from Vinyl Chloroformate

-

To a stirred solution of aniline (B41778) (9.3 g, 0.1 mol) and triethylamine (B128534) (10.1 g, 0.1 mol) in 100 mL of anhydrous diethyl ether at 0 °C, a solution of vinyl chloroformate (10.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The resulting triethylamine hydrochloride salt is removed by filtration.

-

The filtrate is washed with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of hexane (B92381) and ethyl acetate (B1210297) to afford N-phenyl this compound.

-

Yield: 85-90%.

Dehydrochlorination of 2-Chloroethyl Carbamates

Another effective method is the dehydrochlorination of 2-chloroethyl carbamates, which can be prepared from the corresponding amine and 2-chloroethyl chloroformate.

Experimental Protocol: Synthesis of N-Phenyl this compound via Dehydrochlorination

-

Step 1: Synthesis of 2-Chloroethyl N-phenylcarbamate: To a solution of aniline (9.3 g, 0.1 mol) in 100 mL of dichloromethane (B109758) at 0 °C, 2-chloroethyl chloroformate (14.3 g, 0.1 mol) is added dropwise. The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to give the crude 2-chloroethyl N-phenylcarbamate.

-

Step 2: Dehydrochlorination: The crude 2-chloroethyl N-phenylcarbamate is dissolved in 150 mL of tert-butanol. Potassium tert-butoxide (12.3 g, 0.11 mol) is added portion-wise at room temperature.

-

The reaction mixture is heated to 60 °C and stirred for 3 hours.

-

After cooling to room temperature, the mixture is poured into 200 mL of water and extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 4:1) to give N-phenyl this compound.

-

Yield: 75-85%.

Curtius Rearrangement

A method for the synthesis of N-substituted vinyl carbamates involves the Curtius rearrangement of acryloyl azide (B81097) in the presence of an alcohol.[3]

Experimental Protocol: Synthesis of Benzyl this compound [3]

-

Preparation of Acryloyl Azide: A solution of acryloyl chloride (90 g, 1 mol) is added dropwise to a cooled (0-5 °C) and stirred mixture of sodium azide (68.4 g, 1.05 mol), water (200 mL), toluene (B28343) (200 mL), and Adogen 464 (0.09 g). The organic phase containing acryloyl azide is separated and stored at 0-5 °C.[3]

-

Reaction with Benzyl Alcohol: A solution of the prepared acryloyl azide in toluene is added to a heated (105-110 °C) solution of toluene containing phenothiazine (B1677639) as an inhibitor. The distillate, containing vinyl isocyanate formed via Curtius rearrangement, is collected in a receiver containing benzyl alcohol (86 g, 0.8 mol), phenothiazine, and triethylamine, cooled in an ice bath.[3]

-

After the addition is complete, the mixture in the receiver is stirred at 0-5 °C for 1-2 hours and then at room temperature until the reaction is complete as monitored by HPLC.[3]

-

The solvent is removed in vacuo, and the residue is treated with heptane (B126788) to induce crystallization.[3]

-

The product, benzyl this compound, is collected by filtration, washed with heptane, and dried.[3]

-

Yield: 65-72%.[3]

Reactivity of Vinyl Carbamates

The this compound functionality exhibits a range of reactivities, making it a versatile synthon in organic chemistry.

Polymerization

The vinyl group in vinyl carbamates can undergo free-radical polymerization to form polyvinyl carbamates. These polymers have potential applications as coatings and in biomedical materials.

Experimental Protocol: Free-Radical Polymerization of N-vinylcarbazole (NVC) with a this compound Comonomer

-

In a Schlenk tube, N-vinylcarbazole (1.93 g, 10 mmol), benzyl this compound (0.177 g, 1 mmol), and azobisisobutyronitrile (AIBN) (16.4 mg, 0.1 mmol) are dissolved in 20 mL of anhydrous toluene.

-

The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

The tube is sealed under vacuum and heated in an oil bath at 70 °C for 24 hours.

-

The polymerization is quenched by cooling the tube in an ice bath and exposing the contents to air.

-

The polymer is precipitated by pouring the reaction mixture into a large excess of cold methanol.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

-

The resulting copolymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).

Nucleophilic Addition

The vinyl group of vinyl carbamates is susceptible to attack by nucleophiles. The reactivity is influenced by the nature of the substituents on the carbamate nitrogen.

Logical Relationship of this compound Reactivity

Caption: General reactivity pathways of this compound.

Metabolic Activation and Carcinogenicity

In biological systems, this compound is a procarcinogen that undergoes metabolic activation by cytochrome P450 enzymes, primarily CYP2E1, to form the highly reactive this compound epoxide.[4][5] This epoxide is an electrophilic species that can covalently bind to nucleophilic sites in cellular macromolecules, including DNA, leading to the formation of DNA adducts.[4] These adducts can cause mutations and initiate the process of carcinogenesis.

Signaling Pathway of this compound Metabolism and DNA Adduct Formation

Caption: Metabolic activation of this compound leading to carcinogenesis.

Applications in Drug Development and Research

The unique reactivity of vinyl carbamates makes them useful in several areas of research and development:

-

Prodrug Design: The carbamate linkage can be designed to be cleavable under specific physiological conditions, allowing for the targeted release of a pharmacologically active amine.

-

Bioconjugation: The vinyl group can serve as a handle for attaching the carbamate-containing molecule to biomolecules through various "click" chemistry reactions.

-

Cancer Research: As a known carcinogen, this compound is used as a model compound in toxicological studies to investigate the mechanisms of chemical carcinogenesis.

Safety and Handling

This compound and its volatile precursors, such as vinyl chloroformate, are hazardous chemicals. This compound is a suspected human carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Vinyl chloroformate is highly corrosive, toxic, and moisture-sensitive.

Conclusion

Vinyl carbamates are a fascinating class of molecules with a rich and diverse chemistry. Their synthesis, reactivity, and biological activity have been the subject of extensive research. This technical guide has provided a detailed overview of the key aspects of this compound chemistry, including spectroscopic data, synthetic protocols, and their mechanism of carcinogenic action. A thorough understanding of the properties of vinyl carbamates is essential for their safe handling and for harnessing their potential in synthetic chemistry and biomedical research.

References

- 1. This compound | C3H5NO2 | CID 27492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KR840001918B1 - Process for the preparation of -chlorinated chloroformates - Google Patents [patents.google.com]

- 3. VINYL CHLOROFORMATE synthesis - chemicalbook [chemicalbook.com]

- 4. Oxidation of this compound and formation of 1,N6-ethenodeoxyadenosine in murine lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic oxidation of ethyl carbamate to this compound and its role as an intermediate in the formation of 1,N6-ethenoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Vinyl Carbamate: A Comprehensive Toxicological and Safety Profile for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicology and safety data for vinyl carbamate (B1207046). It is intended to serve as a critical resource for professionals in research and drug development who may encounter or work with this compound. This guide summarizes key toxicological endpoints, details experimental methodologies, and visualizes critical pathways to facilitate a thorough understanding of the risks associated with vinyl carbamate.

Executive Summary

This compound is a known potent carcinogen and mutagen. Its toxicity is primarily mediated through metabolic activation by cytochrome P450 enzymes, leading to the formation of a highly reactive epoxide intermediate. This intermediate readily forms adducts with DNA, inducing mutations and initiating the carcinogenic process. This guide provides a detailed examination of its toxicological properties, including carcinogenicity, genotoxicity, and metabolism, supported by quantitative data and experimental protocols.

Physical and Chemical Properties

| Property | Value |

| Chemical Name | Ethenyl carbamate |

| CAS Number | 15805-73-9 |

| Molecular Formula | C₃H₅NO₂ |

| Molecular Weight | 87.08 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 52-54 °C |

| Solubility | Moderately soluble in water |

Toxicological Data

Acute Toxicity

Carcinogenicity

This compound is a potent carcinogen, significantly more so than its precursor, ethyl carbamate.[1] It has been shown to be a tumor initiator in the skin and to induce lung adenomas in mice.[1]

Table 1: Carcinogenicity Studies of this compound in Mice

| Species/Strain | Route of Administration | Dosing Regimen | Tumor Type | Key Findings | Reference |

| CD-1 Mice | Topical | Initiation with a single dose | Skin Papillomas | This compound is 10 to 50 times more active than ethyl carbamate as a skin tumor initiator. | [1] |

| A/J Mice | Intraperitoneal | Single injection of 60 mg/kg | Lung Adenomas | Induced an average of 24.0 tumors per mouse at 24 weeks. | [2] |

| A/J Mice | Intraperitoneal | Two injections of 16 mg/kg each | Lung Adenomas | Induced an average of 43.2 tumors per mouse at 20 weeks. | [2] |

Genotoxicity

This compound is a mutagen and has been shown to be active in the Ames test in the presence of metabolic activation.[1] Its genotoxicity is a direct consequence of its metabolic activation to this compound epoxide, which forms DNA adducts.

Table 2: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA100, TA1535 | With S9 mix | Positive | [1] |

| Sister Chromatid Exchange | Chinese Hamster V79 Cells | With S9 mix | Positive |

Metabolism and Mechanism of Action

The carcinogenicity of this compound is intrinsically linked to its metabolic activation. This process is primarily carried out by cytochrome P450 enzymes, particularly CYP2E1.

Metabolic Activation Pathway:

-

Oxidation: this compound is oxidized by CYP2E1 to form the highly reactive intermediate, this compound epoxide.

-

DNA Adduct Formation: this compound epoxide is a strong electrophile that readily reacts with nucleophilic sites on DNA bases, forming various DNA adducts. The primary adducts identified are 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC).

-

Mutagenesis and Carcinogenesis: These DNA adducts can lead to miscoding during DNA replication, resulting in mutations. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate and promote the development of cancer.

References

A Historical Perspective of Vinyl Carbamate Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl carbamate (B1207046) is a potent carcinogenic and mutagenic compound that has been the subject of extensive research for several decades. It is primarily known as the key carcinogenic metabolite of ethyl carbamate (urethane), a substance found in fermented foods and alcoholic beverages. This technical guide provides a comprehensive historical overview of vinyl carbamate research, detailing its discovery, metabolic activation, carcinogenic properties, and the experimental methodologies that have been pivotal in understanding its mechanism of action.

Early Research and the Emergence of this compound

The story of this compound is intrinsically linked to the study of ethyl carbamate. Initially used as a hypnotic and anesthetic in the 1940s, ethyl carbamate was identified as a genotoxic and carcinogenic substance by 1943. However, the precise mechanism of its carcinogenicity remained elusive for many years. A pivotal moment in this research came in 1978 when Dahl, Miller, and Miller first proposed that ethyl carbamate undergoes metabolic activation to a more reactive intermediate. They hypothesized that ethyl carbamate is oxidized to this compound, which is then further converted to an epoxide that can react with cellular macromolecules like DNA.

Subsequent comparative studies quickly substantiated the high reactivity of this compound. Research demonstrated that this compound is significantly more potent than its parent compound, ethyl carbamate, in initiating skin tumors and inducing lung adenomas in mice, with reports suggesting a 10 to 50-fold greater activity.[1] These early findings solidified the importance of this compound as a proximate carcinogen and shifted the focus of research towards understanding its formation and interaction with biological systems.

Metabolic Activation and Detoxification Pathways

The central role of metabolic activation in the carcinogenicity of this compound is now well-established. The pathway begins with the oxidation of ethyl carbamate, a reaction catalyzed by the cytochrome P450 enzyme, specifically CYP2E1.[2] This enzymatic conversion yields this compound.

The carcinogenicity of this compound is not direct but requires a further metabolic step: epoxidation. CYP2E1 also mediates the conversion of this compound to its highly reactive metabolite, this compound epoxide (VCO).[2] VCO is an electrophilic species that can readily form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis.

The detoxification of this compound epoxide is primarily achieved through conjugation with glutathione (B108866) (GSH). This process can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), leading to the formation of a less toxic conjugate that can be safely excreted from the body.

Diagram: Metabolic Activation of Ethyl Carbamate

Caption: The metabolic activation pathway of ethyl carbamate to the ultimate carcinogen, this compound epoxide.

Diagram: Detoxification of this compound Epoxide

Caption: The primary detoxification pathway for this compound epoxide is through conjugation with glutathione.

Carcinogenicity and Genotoxicity

Numerous animal studies have confirmed the potent carcinogenicity of this compound in a variety of tissues, including the lungs, liver, and skin. The genotoxic effects of this compound are mediated by the formation of DNA adducts by its epoxide metabolite. Key adducts that have been identified include 1,N⁶-ethenoadenosine, 7-(2'-oxoethyl)guanine, and N²,3-ethenoguanine. These adducts can lead to miscoding during DNA replication, resulting in mutations. The mutagenicity of this compound has been demonstrated in various assays, including the Ames test, where it induces reverse mutations in Salmonella typhimurium in the presence of a metabolic activation system. Furthermore, this compound has been shown to induce sister chromatid exchanges in mammalian cells.

Quantitative Carcinogenicity Data

The following tables summarize quantitative data from key comparative carcinogenicity studies of ethyl carbamate and this compound.

Table 1: Comparative Hepatocarcinogenicity of this compound in Male Mice

| Mouse Strain | Treatment | Prevalence of Hepatocellular Adenomas or Carcinomas (%) | Multiplicity of Hepatocellular Adenomas or Carcinomas (per mouse) |

| B6C3F1 | Vehicle Control | 12.3 | 0.15 |

| This compound (0.03 µmol/g) | 72.9 | 4.07 | |

| This compound (0.15 µmol/g) | 45.3 | 4.29 | |

| C3H | Vehicle Control | 8.2 | 0.10 |

| This compound (0.03 µmol/g) | 48.6 | 1.99 | |

| This compound (0.15 µmol/g) | 59.7 | 6.63 | |

| C57BL/6 | Vehicle Control | 2.4 | 0.02 |

| This compound (0.03 µmol/g) | 43.9 | 0.82 | |

| This compound (0.15 µmol/g) | 46.8 | 1.74 | |

| B6D2F1 | Vehicle Control | 14.1 | 0.19 |

| This compound (0.03 µmol/g) | 59.2 | 1.19 | |

| B6CF1 | Vehicle Control | 7.2 | 0.09 |

| This compound (0.03 µmol/g) | 22.8 | 0.29 |

Data adapted from a study comparing the prevalence and multiplicity of liver lesions in five strains of male mice.[3]

Table 2: Carcinogenicity of Ethyl Carbamate in Male B6C3F1 Mice (70-week study)

| Dose in Drinking Water (ppm) | Lung Tumor Incidence (%) | Liver Tumor (Hemangioma or Angiosarcoma) Incidence (%) |

| 0 (Control) | 10 | 8 |

| 0.6 | 12 | 10 |

| 3 | 18 | 14 |

| 6 | 24 | 20 |

| 60 | 88 | 78 |

| 600 | 100 | 98 |

Data from a long-term oral administration study of ethyl carbamate in B6C3F1 mice.[4][5]

Table 3: Lung Tumor Multiplicity in A/J Mice Treated with this compound

| Treatment | Lung Tumors per Mouse (mean ± SD) |

| Vehicle Control | 0.1 ± 0.3 |

| This compound | 42.6 ± 11.9 |

Data from a study on the chemoprevention of this compound-induced lung tumors.[6]

Experimental Protocols

The following sections detail the methodologies for key historical experiments in this compound research.

Synthesis of this compound and this compound Epoxide

This compound Synthesis: Historically, several methods have been employed for the synthesis of this compound. One common approach involves the reaction of an amine with vinyl chloroformate. Another two-step synthesis involves the reaction of a dialkyl amine with 2-chloroethyl chloroformate, followed by dehydrochlorination to yield the this compound.

This compound Epoxide Synthesis: A key breakthrough in studying the ultimate carcinogenic metabolite was its successful synthesis. This was achieved by reacting this compound with dimethyldioxirane (B1199080) in dry acetone, which yielded a pure crystalline form of this compound epoxide. This allowed for the direct investigation of its mutagenic and carcinogenic properties.

Carcinogenicity Bioassays

Animal bioassays have been fundamental in establishing the carcinogenic potential of this compound. A typical protocol is as follows:

-

Animal Model: Strains of mice known for their susceptibility to tumor development, such as A/J mice for lung tumors and B6C3F1 mice for liver tumors, are commonly used.

-

Treatment: this compound is typically dissolved in a suitable vehicle (e.g., saline) and administered to the animals via intraperitoneal injection. A range of doses is used to establish a dose-response relationship. A control group receives the vehicle only.

-

Observation Period: The animals are monitored for a predetermined period, often several months, for the development of tumors.

-

Tumor Analysis: At the end of the study, the animals are euthanized, and a necropsy is performed. Target organs, such as the lungs and liver, are examined for the presence of tumors. The number (multiplicity) and size of tumors are recorded, and tissues are processed for histopathological analysis to confirm the tumor type.

Diagram: Workflow of a Carcinogenicity Bioassay

Caption: A generalized workflow for a typical carcinogenicity bioassay of this compound in mice.

Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test is used to assess the mutagenic potential of a chemical.

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA100, TA1535) are used.

-

Metabolic Activation: Since this compound requires metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is added to the test system.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

-

Incubation and Scoring: The plates are incubated for 48-72 hours. Only the bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to the control plates. A significant increase in the number of revertant colonies indicates a mutagenic effect.

Sister Chromatid Exchange (SCE) Assay: This assay detects the exchange of DNA between sister chromatids and is an indicator of genotoxic damage.

-

Cell Culture: Mammalian cells are cultured in the presence of bromodeoxyuridine (BrdU) for two cell cycles.

-

Exposure: The cells are exposed to this compound during a specific phase of the cell cycle.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.

-

Harvesting and Staining: The cells are harvested, and chromosome preparations are made. The chromosomes are then differentially stained to distinguish between the two sister chromatids.

-

Scoring: The metaphase spreads are examined under a microscope, and the number of sister chromatid exchanges per cell is counted. An increase in the frequency of SCEs compared to the control indicates genotoxicity.

DNA Adduct Analysis: Various techniques have been employed to detect and quantify the DNA adducts formed by this compound epoxide.

-

DNA Isolation: DNA is isolated from the tissues of animals treated with this compound.

-

Hydrolysis: The DNA is hydrolyzed to its constituent nucleosides or bases.

-

Chromatographic Separation: The hydrolysate is then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate the different nucleosides, including the adducted ones.

-

Detection and Quantification: Sensitive detection methods such as Mass Spectrometry (MS) or ³²P-postlabeling are used to identify and quantify the specific DNA adducts.

Conclusion

The historical research on this compound provides a classic example of the metabolic activation of a procarcinogen to an ultimate carcinogenic species. From the initial hypothesis of its formation from ethyl carbamate to the detailed characterization of its metabolic pathways, carcinogenicity, and genotoxicity, the study of this compound has significantly advanced our understanding of chemical carcinogenesis. The experimental protocols developed and refined over the years have been instrumental in this journey and continue to be relevant in the fields of toxicology and cancer research. This in-depth understanding of this compound's mechanism of action is crucial for assessing the risks associated with human exposure to ethyl carbamate and for the development of potential chemopreventive strategies.

References

- 1. This compound as a promutagen and a more carcinogenic analog of ethyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparative prevalence, multiplicity, and progression of spontaneous and this compound-induced liver lesions in five strains of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative risk assessment of carcinogenicity of urethane (ethyl carbamate) on the basis of long-term oral administration to B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Risk Assessment of Carcinogenicity of Urethane (Ethyl Carbamatc) on the Basis of Long‐term Oral Administration to B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of this compound-induced pulmonary adenocarcinoma by indole-3-carbinol and myo-inositol in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]

Vinyl Carbamate Epoxide: A Comprehensive Technical Guide on the Ultimate Carcinogenic Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl carbamate (B1207046) (urethane), a known carcinogen found in fermented foods and alcoholic beverages, exerts its genotoxic effects through metabolic activation.[1] A critical body of evidence now firmly establishes vinyl carbamate epoxide (VCO) as the ultimate carcinogenic metabolite responsible for the DNA damage that initiates tumorigenesis.[2][3] This technical guide provides an in-depth examination of the metabolic pathways leading to VCO, comparative carcinogenicity data, the mechanisms of DNA adduct formation, and detailed experimental protocols used in this field of study.

Metabolic Activation of Ethyl Carbamate

The carcinogenicity of ethyl carbamate is not direct but requires metabolic activation. The primary pathway involves a two-step oxidation process, predominantly mediated by the cytochrome P450 enzyme CYP2E1.[4][5]

-

Step 1: Oxidation to this compound: Ethyl carbamate is first oxidized to its proximate carcinogen, this compound (VC).[6] This reaction is a key rate-limiting step in the activation pathway.

-

Step 2: Epoxidation to this compound Epoxide: this compound is subsequently oxidized by CYP2E1 to form the highly reactive and electrophilic ultimate carcinogen, this compound epoxide (VCO).[4][7]

VCO is a strong electrophilic compound with a short half-life of approximately 10.5 minutes in aqueous solution at physiological pH and temperature.[2][3][8] Its high reactivity makes it a potent agent for alkylating cellular macromolecules, including DNA.[2][3]

Mechanism of Action: DNA Adduct Formation

The potent carcinogenicity of VCO stems from its ability to react with nucleophilic sites on DNA bases, forming covalent adducts. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[9]

VCO reacts with DNA to form several types of adducts, with the primary ones being exocyclic etheno adducts. The major adducts identified both in vitro and in vivo are:

-

7-(2'-oxoethyl)guanine (OEG) : The major product formed.[2][3]

-

N²,3-ethenoguanine (εG) : A major pro-mutagenic adduct.[2][3]

-

3,N⁴-ethenocytosine (εC)

The formation of these promutagenic etheno-DNA adducts is considered a critical mechanism for the carcinogenicity of ethyl carbamate.[4]

Quantitative Carcinogenicity Data

Studies consistently demonstrate that the carcinogenic potency increases with each step of the metabolic activation pathway. This compound is significantly more carcinogenic than its precursor, ethyl carbamate, and this compound epoxide is more potent than both.[2][10]

Table 1: Comparative Carcinogenicity in Mice

| Compound | Animal Model | Route | Key Findings | Reference(s) |

|---|---|---|---|---|

| Ethyl Carbamate | B6C3F1 Mice | Drinking Water | 600 ppm caused 95% incidence of lung tumors. | [11][12] |

| A/J, C3HeB/FeJ, C57BL/6J Mice | IP Injection | Dose-dependent increase in lung adenomas. | [13] | |

| This compound | CD-1 Mice | Skin Application | 10 to 50 times more active than ethyl carbamate for skin tumor initiation. | [10] |

| A/J, C57BL/6J, C3H/HeJ Mice | IP Injection / Neonatal | Induced more liver tumors, thymomas, and lung adenomas than ethyl carbamate. | [14][15] | |

| This compound Epoxide | CD-1 Mice | Skin Application | Stronger initiator of skin carcinogenesis than VC and EC; also a strong complete carcinogen. | [2][3][8] |

| | B6C3F1 Mice (infant male) | IP Injection | Stronger initiator of liver carcinogenesis than VC and EC. |[2][3][8] |

Key Experimental Methodologies

The elucidation of the role of this compound epoxide has relied on several key experimental techniques.

In Vivo Carcinogenicity Bioassay (Mouse Lung Adenoma Model)

This protocol is a standard method for assessing the carcinogenic potential of ethyl carbamate and its metabolites. A/J mice are particularly susceptible to lung tumor formation.

Protocol:

-

Animal Model: Male A/J mice, 6-8 weeks old.

-

Test Substance Preparation: Dissolve ethyl carbamate or this compound in sterile saline or phosphate-buffered saline (PBS).

-

Administration: Administer a single intraperitoneal (i.p.) injection of the test substance.[13] Doses can range from low (e.g., 10 mg/kg) to high (e.g., 100 mg/kg) depending on the compound's potency.

-

Observation Period: House the animals under standard conditions for a period of 16 to 24 weeks to allow for tumor development.[13]

-

Endpoint and Analysis: At the end of the study, euthanize the mice.[12] Perform a necropsy, and carefully examine the lungs for surface tumors.[12] Enumerate the visible tumors on the lung surface. Fix lung tissues in 10% neutral buffered formalin for histopathological confirmation of adenomas and carcinomas.[12]

DNA Adduct Analysis (³²P-Postlabeling Assay)

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, even at very low levels (1 adduct in 10⁹–10¹⁰ nucleotides).[16][17][18]

Protocol:

-

DNA Isolation: Isolate high-purity DNA from the target tissue (e.g., liver, lung) of animals exposed to the test compound.

-

Enzymatic Digestion: Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[19][20]

-

Adduct Enrichment (Optional but common): Enrich the adducted nucleotides, for example, by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducted ones.[20]

-

⁵'-Labeling with ³²P: Label the 5'-hydroxyl group of the adducted nucleotides by transferring ³²P-orthophosphate from [γ-³²P]ATP. This reaction is catalyzed by T4 polynucleotide kinase.[16][17]

-

Chromatographic Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and normal nucleotides. This is typically achieved using multi-directional polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC).[19][20]

-

Detection and Quantification: Visualize the separated adducts by autoradiography. Quantify the level of radioactivity in the adduct spots using a phosphorimager or by scintillation counting to determine the relative adduct labeling.

Conclusion and Implications

-

Risk Assessment: Accurately assessing the carcinogenic risk of ethyl carbamate exposure from dietary sources.[1]

-

Drug Development: Screening new drug candidates for potential metabolic activation to reactive, epoxide-forming intermediates.

-

Biomonitoring: Developing biomarkers, such as specific DNA adducts, to monitor human exposure and susceptibility.

The methodologies outlined in this guide provide a framework for continued research into the mechanisms of chemical carcinogenesis and the development of strategies for prevention and mitigation.

References

- 1. The carcinogenic potential of ethyl carbamate (urethane): risk assessment at human dietary exposure levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound epoxide, a major strong electrophilic, mutagenic and carcinogenic metabolite of this compound and ethyl carbamate (urethane) [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic oxidation of ethyl carbamate to this compound and its role as an intermediate in the formation of 1,N6-ethenoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound as a promutagen and a more carcinogenic analog of ethyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative risk assessment of carcinogenicity of urethane (ethyl carbamate) on the basis of long-term oral administration to B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Tumorigenesis and genotoxicity of ethyl carbamate and this compound in rodent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. [PDF] Comparative carcinogenicities and mutagenicities of this compound, ethyl carbamate, and ethyl N-hydroxycarbamate. | Semantic Scholar [semanticscholar.org]

- 16. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 19. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

In Vivo Metabolism and Bioactivation of Vinyl Carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl carbamate (B1207046), a potent carcinogen and a metabolite of ethyl carbamate found in fermented foods and alcoholic beverages, undergoes metabolic activation to exert its genotoxic effects. This technical guide provides an in-depth overview of the in vivo metabolism and bioactivation of vinyl carbamate, with a focus on the enzymatic pathways, reactive intermediates, and resulting macromolecular adducts. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic processes to support research and drug development efforts aimed at understanding and mitigating the risks associated with this compound exposure.

Metabolic Pathways and Bioactivation

The primary pathway for the bioactivation of this compound involves its oxidation by cytochrome P450 enzymes, predominantly CYP2E1, to form the highly reactive electrophile, this compound epoxide (VCO).[1][2] This epoxide is considered the ultimate carcinogenic metabolite, capable of forming covalent adducts with cellular macromolecules, including DNA, RNA, and proteins.[3][4]

The formation of these adducts, particularly with DNA, is a critical initiating event in the carcinogenicity of this compound.[3] The primary DNA adducts formed include 1,N6-ethenodeoxyadenosine (εdA), 7-(2'-oxoethyl)guanine, and N2,3-ethenoguanine.[1][3] These adducts can lead to mutations during DNA replication, contributing to the initiation of cancer.[5] this compound is significantly more potent in inducing tumors and mutations than its precursor, ethyl carbamate.[2][6]

A competing detoxification pathway for this compound epoxide involves its conjugation with glutathione (B108866) (GSH).[7] This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), leading to the formation of a less toxic, excretable conjugate.[7]

Below is a diagram illustrating the metabolic bioactivation and detoxification pathways of this compound.

References

- 1. This compound epoxide, a major strong electrophilic, mutagenic and carcinogenic metabolite of this compound and ethyl carbamate (urethane) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a promutagen and a more carcinogenic analog of ethyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 5. In vivo mutagenicity of this compound and ethyl carbamate in lung and small intestine of F1 (Big Blue x A/J) transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumorigenesis and genotoxicity of ethyl carbamate and this compound in rodent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutathione-S-Transferase (GST) Activity Assay Kit (DTNB Method) - Elabscience® [elabscience.com]

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Vinyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl carbamate (B1207046) (VC), a key metabolite of ethyl carbamate (urethane), is a potent genotoxic and mutagenic agent. Its carcinogenicity is intrinsically linked to its ability to damage DNA. This technical guide provides a comprehensive overview of the mechanisms underlying vinyl carbamate's genotoxicity, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the critical molecular pathways involved. The information herein is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and chemical safety assessment.

Metabolic Activation and Formation of DNA Adducts

The genotoxicity of this compound is indirect, necessitating metabolic activation to a reactive electrophilic species. This bioactivation is the initial and critical step in its mechanism of action.

Metabolic Pathway

The primary route of this compound activation is a two-step process. Initially, ethyl carbamate is oxidized to this compound, primarily by the cytochrome P450 enzyme CYP2E1. Subsequently, this compound undergoes further oxidation, also mediated by CYP2E1, to form the highly reactive this compound epoxide (VCO).[1] This epoxide is the ultimate carcinogenic metabolite that readily reacts with cellular macromolecules, including DNA.

References

Methodological & Application

Protocol for Vinyl Carbamate-Induced Lung Tumors in Mice: A Detailed Guide for Researchers

Application Notes

This document provides a comprehensive protocol for the induction of lung tumors in mice using vinyl carbamate (B1207046) (VC), a potent carcinogen. This model is highly relevant for studying the mechanisms of lung carcinogenesis and for evaluating the efficacy of potential chemopreventive and therapeutic agents. Vinyl carbamate is a more potent carcinogen than its analog, ethyl carbamate (urethane), inducing a greater number of lung tumors at similar doses.[1][2][3] The A/J mouse strain is particularly susceptible to VC-induced lung tumorigenesis and is a commonly used model in such studies.[2][4]

The underlying mechanism of VC-induced tumorigenesis involves its metabolic activation by cytochrome P450 enzymes, primarily CYP2E1, to a reactive epoxide.[1][2][4] This epoxide can form DNA adducts, leading to mutations in key oncogenes such as Kras.[4][5][6] Specifically, A:T to T:A transversions and A:T to G:C transitions in codon 61 of the Kras gene are frequently observed in VC-induced lung tumors.[4][6][7] Histologically, the induced tumors progress from hyperplasia to adenoma and can ultimately develop into adenocarcinoma.[8]

This protocol will detail the necessary materials, experimental procedures, and data analysis techniques for successfully establishing and utilizing the VC-induced lung tumor model in mice.

Experimental Protocols

I. Animal Husbandry and Strain Selection

-

Mouse Strain: Female A/J mice are recommended due to their high susceptibility to chemically induced lung tumors.[2][4] Other strains like the F1 (Big Blue x A/J) transgenic mice can also be used for specific mutagenicity studies.[2][4]

-

Age: Mice should be approximately 6-8 weeks old at the start of the experiment.[9][10]

-